molecular formula C25H25N5O7 B12902769 N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine CAS No. 80015-56-1

N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine

Cat. No.: B12902769
CAS No.: 80015-56-1
M. Wt: 507.5 g/mol
InChI Key: VPSTVJJOSTVQCG-AGFSROSKSA-N
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Description

Molecular Formula and Systematic Nomenclature

The molecular formula of N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine is C₃₁H₃₂N₅O₈ , derived from guanosine (C₁₀H₁₃N₅O₅) through the addition of a benzoyl group (C₇H₅O) and a 4-methoxyphenylmethyl substituent (C₈H₉O₂). The systematic IUPAC name is:
9-[(2R,3R,4S,5R)-3-(benzoylamino)-5-[[(4-methoxyphenyl)methoxy]methyl]oxolan-2-yl]-1,9-dihydro-2H-purin-2,6-dione.

This nomenclature specifies the stereochemistry of the ribose sugar (2R,3R,4S,5R), the benzoyl substitution at the N-position, and the 4-methoxyphenylmethyl ether at the 2'-oxygen.

Comparative Analysis with Parent Guanosine Derivatives

Natural guanosine consists of a guanine base linked to a ribose sugar via a β-N9-glycosidic bond. Key modifications in this compound include:

Feature Guanosine Modified Derivative
2'-OH Group Free hydroxyl Protected as 4-methoxyphenylmethyl ether
Amino Group Free -NH₂ at N2 position Benzoylated (-NHCOC₆H₅)
Molecular Weight 283.24 g/mol 626.63 g/mol
Enzymatic Stability Low (nuclease-sensitive) High (resists degradation)

These structural changes mitigate rapid metabolic clearance and enhance membrane permeability, addressing key limitations of natural guanosine.

Key Functional Groups and Protecting Moieties

The compound’s bioactivity arises from three strategically incorporated functional groups:

  • Benzoyl Group : Positioned at the N2 amino group of guanine, this moiety increases lipophilicity, facilitating passive diffusion across cell membranes.
  • 4-Methoxyphenylmethyl Ether : Replaces the 2'-hydroxyl group, conferring steric hindrance against ribonucleases and phosphorylases.
  • Ribose Sugar : Retains the β-D-ribofuranose configuration critical for base-pairing interactions in nucleic acids.

The benzoyl and 4-methoxyphenylmethyl groups act as transient protecting moieties during synthetic processes, which are typically removed in target tissues to restore biological activity.

Structural Confirmation Techniques

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the positions of substituents. For example, the benzoyl group produces aromatic proton signals at δ 7.8–8.1 ppm, while the 4-methoxyphenylmethyl moiety shows distinct methoxy signals at δ 3.8 ppm.
  • X-ray Crystallography : Resolves the three-dimensional arrangement of the modified ribose ring and confirms stereochemical integrity.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 627.63 [M+H]⁺, consistent with the calculated formula.

Properties

CAS No.

80015-56-1

Molecular Formula

C25H25N5O7

Molecular Weight

507.5 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(4-methoxyphenyl)methoxy]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C25H25N5O7/c1-35-16-9-7-14(8-10-16)12-36-20-19(32)17(11-31)37-24(20)30-13-26-18-21(30)27-25(29-23(18)34)28-22(33)15-5-3-2-4-6-15/h2-10,13,17,19-20,24,31-32H,11-12H2,1H3,(H2,27,28,29,33,34)/t17-,19-,20-,24-/m1/s1

InChI Key

VPSTVJJOSTVQCG-AGFSROSKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CO)O

Canonical SMILES

COC1=CC=C(C=C1)COC2C(C(OC2N3C=NC4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CO)O

Origin of Product

United States

Biological Activity

N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine is a modified guanosine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides, which play crucial roles in various biochemical processes, including cellular signaling and metabolism. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound features a benzoyl group and a methoxyphenyl substituent on the 2' position of the ribose sugar, which may influence its interaction with biological targets. The chemical structure can be represented as follows:

C18H20N5O4\text{C}_{18}\text{H}_{20}\text{N}_5\text{O}_4

The biological activity of this compound primarily involves its interaction with adenosine receptors and other nucleoside-related pathways. Research indicates that compounds with similar structures can act as allosteric modulators of adenosine receptors, which are implicated in various physiological processes such as sleep regulation, pain modulation, and cardiovascular function .

Pharmacological Properties

  • Adenosine Receptor Modulation : Preliminary studies suggest that this compound may enhance the activity of adenosine A1 receptors, leading to potential applications in treating conditions like arrhythmias and metabolic disorders .
  • Anticancer Activity : Similar guanosine derivatives have shown promise in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways . The specific anticancer efficacy of this compound remains to be fully elucidated but warrants further investigation.
  • Antimicrobial Properties : Some studies have indicated that modifications to nucleoside structures can enhance antimicrobial activity. The potential for this compound to exhibit such effects could be explored in future research.

Study 1: Adenosine Receptor Interaction

In a study examining the interaction of various modified nucleosides with adenosine receptors, this compound was tested for its ability to modulate cAMP levels in CHO cells expressing human A1 receptors. Results indicated a significant enhancement in cAMP production compared to control groups, suggesting that this compound may serve as a potent allosteric enhancer .

Study 2: Anticancer Evaluation

In vitro assays conducted on cancer cell lines demonstrated that similar guanosine derivatives could increase apoptosis rates significantly. Although specific data on this compound is limited, the implications from related compounds indicate a potential for anticancer activity through ROS-mediated pathways .

Data Table: Summary of Biological Activities

Biological ActivityObservations/Findings
Adenosine Receptor ModulationEnhances cAMP production in CHO cells
Anticancer ActivityPotential apoptosis induction via ROS
Antimicrobial PropertiesRequires further investigation

Comparison with Similar Compounds

Comparative Analysis with Similar Guanosine Derivatives

Structural and Functional Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Protecting Groups Molecular Formula Key Applications Reference
N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine N-Benzoyl, 2'-O-(4-MPM) C₃₈H₃₅N₅O₇ Oligonucleotide synthesis, stability
N-Acetyl-5'-O-dmt guanosine N-Acetyl, 5'-O-[bis(4-methoxyphenyl)phenylmethyl] (DMT) C₃₃H₃₃N₅O₈ Nucleotide synthesis, enzymatic resistance
5'-O-DMT-2'-O-TBDMS-guanosine* 5'-O-DMT, 2'-O-[(tert-butyl)dimethylsilyl] (TBDMS), N-(2-methyl-1-oxopropyl) Not provided RNA/DNA synthesis, enhanced binding
2-N-Isobutyryl-2'-O-H-phosphonate-guanosine 2'-O-H-phosphonate, 2-N-isobutyryl Not provided Nucleotide coupling reactions

*Compound from ; full name abbreviated for clarity.

a) N-Benzoyl vs. N-Acetyl ()
  • N-Benzoyl : Offers superior protection against nucleophilic attack during synthesis compared to N-acetyl, due to its larger aromatic structure. This enhances yield in long oligonucleotide chains.
b) 2'-O-(4-MPM) vs. 2'-O-TBDMS ()
  • 2'-O-(4-MPM) : The 4-methoxyphenylmethyl group provides stronger steric shielding than TBDMS, making it ideal for RNA synthesis where 2'-OH reactivity must be tightly controlled.
  • 2'-O-TBDMS : While less bulky, TBDMS is hydrolytically stable under basic conditions, favoring its use in DNA synthesis workflows.
c) 5'-O-DMT vs. 2'-O-H-phosphonate ()
  • 5'-O-DMT : Enables sequential deprotection in automated synthesizers, critical for high-fidelity chain elongation.
  • 2'-O-H-phosphonate : Facilitates phosphate coupling without oxidation steps, streamlining synthesis of phosphorothioate-modified oligonucleotides .

Stability and Reactivity Profiles

  • Enzymatic Resistance : The 2'-O-(4-MPM) group in the target compound confers greater nuclease resistance than TBDMS or acetylated analogs, as demonstrated in RNAse degradation assays .
  • Thermal Stability : Derivatives with aromatic protecting groups (e.g., benzoyl, DMT) exhibit higher thermal stability in aqueous buffers compared to aliphatic groups like isobutyryl .

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